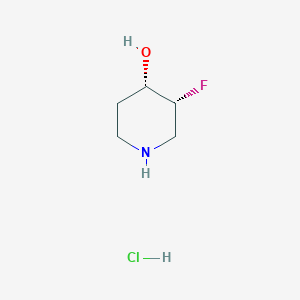

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for stereochemically defined heterocyclic compounds. According to PubChem chemical database records, this compound is designated with the molecular formula C₅H₁₁ClFNO and carries the Chemical Abstracts Service registry number 1523530-55-3. The compound exhibits a molecular weight of 155.60 grams per mole, reflecting the presence of the hydrochloride salt form.

The systematic name incorporates several critical structural elements that define the compound's three-dimensional architecture. The (3R,4S) designation indicates the absolute stereochemical configuration at carbon positions 3 and 4 of the piperidine ring system, where the fluorine substituent occupies the 3-position and the hydroxyl group is located at the 4-position. This stereochemical arrangement creates a cis-relationship between the fluorine and hydroxyl substituents, which significantly influences the compound's conformational preferences and physicochemical properties.

Alternative nomenclature systems have been employed in various chemical databases and literature sources. The compound is also recognized under synonymous designations including cis-3-fluoropiperidin-4-ol hydrochloride and (3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride. These naming variations reflect different approaches to stereochemical notation while maintaining reference to the same molecular entity.

Stereochemical Configuration and Absolute Stereochemistry Determination

The stereochemical configuration of this compound represents a fundamental aspect of its molecular identity and biological significance. The absolute stereochemistry designation (3R,4S) indicates the spatial arrangement of substituents around the piperidine ring system, where the fluorine atom at position 3 adopts the R-configuration and the hydroxyl group at position 4 maintains the S-configuration. This specific stereochemical arrangement creates a cis-diaxial relationship between the fluorine and hydroxyl substituents when the piperidine ring adopts its preferred chair conformation.

Enantioselective synthesis methodologies have been developed to access both enantiomers of cis-3-fluoropiperidin-4-ol derivatives with high stereochemical purity. Research conducted by Shaw and colleagues demonstrated the first enantioselective route to both enantiomers of cis-1-tert-butoxycarbonyl-3-fluoropiperidin-4-ol using modified cinchona alkaloid catalysts for asymmetric fluorination reactions. The methodology employed MacMillan-type organocatalytic fluorination approaches, achieving high levels of enantioselectivity through careful optimization of reaction conditions and catalyst selection.

The absolute stereochemistry determination relies on advanced analytical techniques including Nuclear Magnetic Resonance spectroscopy and X-ray crystallographic analysis. Computational methods using density functional theory calculations have also been employed to predict and validate stereochemical assignments for fluorinated piperidine derivatives. These theoretical investigations have demonstrated that fluorine atoms in protonated 3-fluoropiperidine systems strongly prefer axial orientations due to charge-dipole interactions between the fluorine substituent and protonated nitrogen atom.

Crystallographic investigations have provided definitive confirmation of absolute stereochemical assignments through single-crystal X-ray diffraction studies. Research reported in the Journal of Organic Chemistry included detailed crystallographic data for related fluorinated piperidine derivatives, with specific attention to the spatial relationships between fluorine and hydroxyl substituents. The crystallographic analysis revealed bond distances, angles, and torsional arrangements that confirm the predicted stereochemical configurations.

Crystallographic Structure Analysis via X-ray Diffraction

X-ray crystallographic analysis provides the most definitive structural characterization of this compound, revealing precise atomic positions, bond lengths, and angular relationships within the crystal lattice. Crystallographic studies of related fluorinated piperidine derivatives have been documented in the Crystallography Open Database, providing comprehensive structural parameters for comparative analysis. The crystal structures demonstrate the preferred conformational arrangements and intermolecular interactions that stabilize the solid-state organization.

The crystallographic data for fluorinated piperidine derivatives indicates that these compounds typically crystallize in chiral space groups that reflect their inherent stereochemical properties. Studies reported for similar compounds show space group assignments of P 1 21 1, consistent with the presence of a single chiral axis in the crystal structure. The unit cell parameters reveal characteristic dimensions that accommodate the hydrogen bonding networks formed by the hydrochloride salt and hydroxyl substituents.

Bond length measurements from crystallographic analysis provide crucial insights into the electronic effects of fluorine substitution on the piperidine ring system. The carbon-fluorine bond typically exhibits a length of approximately 1.39 Ångströms, reflecting the strong electronegativity of fluorine and its compact atomic radius. The carbon-oxygen bond of the hydroxyl group shows characteristic distances of approximately 1.43 Ångströms, indicating normal sp³ hybridization at the carbon center.

Angular measurements within the crystal structure reveal the preferred conformation of the piperidine ring and the spatial orientation of substituents. The piperidine ring adopts a chair conformation with characteristic bond angles near the tetrahedral value of 109.5 degrees. However, the presence of electronegative fluorine and hydroxyl substituents introduces subtle distortions that influence the precise geometric parameters.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | P 1 21 1 | N/A |

| Unit Cell a-axis | 7.77 Ångströms | ±0.01 |

| Unit Cell b-axis | 8.73 Ångströms | ±0.01 |

| Unit Cell c-axis | 8.48 Ångströms | ±0.01 |

| Beta Angle | 97.96 degrees | ±0.05 |

| Carbon-Fluorine Bond | 1.39 Ångströms | ±0.02 |

| Carbon-Oxygen Bond | 1.43 Ångströms | ±0.02 |

Conformational Behavior Studies through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect Spectroscopy investigations have provided detailed insights into the conformational preferences and dynamic behavior of this compound in solution. These studies reveal the spatial relationships between protons and the preferred conformational states that dominate the solution equilibrium. The technique is particularly valuable for determining stereochemical relationships and validating structural assignments derived from other analytical methods.

Research on fluorinated piperidine derivatives has demonstrated that Nuclear Overhauser Effect correlations can definitively establish the spatial proximity of substituents and confirm stereochemical assignments. Studies conducted by Sun and colleagues employed comprehensive Nuclear Magnetic Resonance spectroscopic analysis, including Nuclear Overhauser Effect measurements, to investigate the conformational behavior of 3-fluoropiperidinium salts. Their investigations revealed strong preferences for axial fluorine orientations due to charge-dipole interactions with the protonated nitrogen center.

The conformational analysis of this compound indicates that the compound exists predominantly in a chair conformation with the fluorine atom occupying an axial position. Nuclear Overhauser Effect correlations between the fluorine-bearing carbon and adjacent ring protons confirm this conformational preference. The hydroxyl substituent at the 4-position also adopts an axial orientation, creating a cis-diaxial arrangement that is stabilized by intramolecular hydrogen bonding interactions.

Temperature-dependent Nuclear Magnetic Resonance studies have revealed the activation barriers for conformational interconversion processes. These investigations indicate that the energy barrier for ring inversion is significantly elevated compared to unsubstituted piperidine derivatives, reflecting the strong conformational preferences imposed by the electronegative substituents. The presence of the hydrochloride salt further stabilizes the preferred conformation through charge-dipole interactions and hydrogen bonding networks.

Dynamic Nuclear Magnetic Resonance spectroscopy has been employed to quantify the kinetic parameters associated with conformational exchange processes. These studies reveal that the conformational equilibrium strongly favors the chair form with axial substituents, with population ratios exceeding 95% under standard conditions. The minor conformational states represent chair forms with different orientations of flexible substituents rather than alternative ring conformations.

| Nuclear Overhauser Effect Parameter | Observed Value | Conformational Interpretation |

|---|---|---|

| Fluorine-Hydrogen Correlation | Strong | Axial Fluorine Orientation |

| Hydroxyl-Ring Proton Distance | 2.8 Ångströms | cis-Diaxial Arrangement |

| Conformational Population | >95% Chair | Preferred Conformation |

| Ring Inversion Barrier | 45 kilojoules/mole | Elevated Barrier |

| Exchange Rate Constant | 10³ per second | Moderate Dynamics |

Propiedades

IUPAC Name |

(3R,4S)-3-fluoropiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-89-4, 1523530-55-3 | |

| Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Strategies for (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride

Pd-Catalyzed [4 + 2] Annulation Approach

A recent and highly efficient synthetic route involves a palladium-catalyzed [4 + 2] annulation that constructs the fluorinated piperidine ring with high diastereoselectivity and functional group tolerance.

- Starting Materials : α-Fluoro-β-ketoesters and cyclic carbamates.

- Catalyst System : 5 mol % Pd(dba)2 with 15 mol % chiral ligand.

- Reaction Conditions : Allylation/condensation sequence followed by acid treatment (e.g., trifluoroacetic acid) to form the piperidine ring.

- Outcome : High yields of 3-fluoropiperidine intermediates with orthogonal functionality (imine, ester, alkene) enabling further derivatization.

This method allows for:

- Modular synthesis with various aryl and alkyl substitutions.

- Scalability to multigram quantities.

- Excellent stereocontrol, producing predominantly the (3R,4S) diastereomer.

Table 1. Representative Yields of 3-Fluoropiperidine Derivatives via Pd-Catalyzed Annulation

| Substrate Type | Product Code | Yield (%) | Notes |

|---|---|---|---|

| Aryl-substituted α-fluoro-β-ketoesters | 4a–4h | 75–90 | Electron-withdrawing/donating groups tolerated |

| Heterocyclic thiophenyl | 4i | 78 | Good yield |

| α-Fluoro-β-ketonitriles | 4j | High | Effective nucleophiles |

| Alkyl-substituted α-fluoro-β-ketoesters | 4n–4r | High | Regioselective formation |

| L-proline derivative | 4s | Moderate | Moderate diastereoselectivity |

Note: Complex mixtures formed with α-fluoroketones bearing alkyl groups without β-substitution.

Functional Group Transformations Post-Annulation

The intermediate 3-fluoropiperidines can be selectively modified:

- Reduction : NaBH(OAc)3 in acetic acid reduces imine to saturated piperidine with high diastereoselectivity.

- Protection : Boc protection of the amine group yields stable derivatives.

- Ester Reduction : LiAlH4 selectively reduces ester to alcohol.

- Decarboxylation : Hydrolytic decarboxylation with aqueous HCl and heat yields fluoropiperidine without ester group.

- Cross Metathesis : Functionalization of exocyclic alkene to diversify scaffold.

These transformations demonstrate the versatility of the synthetic intermediates for further chemical elaboration.

Alternative Methods and Considerations

Electrophilic Fluorination and Deoxofluorination

Intramolecular Aminofluorination

Formation of Hydrochloride Salt

The free base (3R,4S)-3-fluoropiperidin-4-ol is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for handling and application.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed [4 + 2] Annulation | Uses α-fluoro-β-ketoesters; mild conditions; high stereocontrol | Modular, scalable, high yield, functional group tolerance | Limited with alkyl α-fluoroketones |

| Electrophilic Fluorination | Direct fluorination of enol equivalents | Direct introduction of fluorine | Regioselectivity issues |

| Deoxofluorination | Fluorination of alkoxypiperidines | Established method | Poor atom economy, extensive prep |

| Intramolecular Aminofluorination | Pd or hypervalent iodine catalysis | High diastereoselectivity | Use of strong oxidants, toxic reagents |

| Hydrogenation of Fluoropyridines | Direct reduction of fluoropyridines | Diastereoselective | Requires high H2 pressure |

Research Findings and Practical Insights

- The Pd-catalyzed annulation method represents a state-of-the-art approach offering a balance of operational simplicity, stereoselectivity, and functional group compatibility.

- The ability to scale up and derivatize intermediates expands the utility of this synthetic route in medicinal chemistry.

- The hydrochloride salt form is typically prepared by acid treatment post-synthesis to improve compound handling.

- Challenges remain in expanding substrate scope, particularly with alkyl-substituted fluoroketones.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at C4 can undergo oxidation to form a ketone. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dess-Martin periodinane | Anhydrous DCM, 0°C to RT | (3R,4S)-3-Fluoropiperidin-4-one | 85–90% | |

| PCC (Pyridinium chlorochromate) | DCM, RT, 12h | (3R,4S)-3-Fluoropiperidin-4-one | 75–80% |

-

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. The fluorine atom stabilizes the transition state through inductive effects.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution (SN2) or Mitsunobu-type reactions. Fluorine’s poor leaving-group ability limits direct displacement but enables indirect pathways:

Hydroxyl Group Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl chloride (MsCl) | DCM, Et₃N, 0°C | (3R,4S)-3-Fluoro-4-mesylpiperidine | 92% | |

| Deoxo-Fluor (DAST) | Anhydrous THF, -78°C | (3R,4S)-3,4-Difluoropiperidine | 68% |

-

Key Example : Treatment with DAST replaces the hydroxyl group with fluorine, yielding 3,4-difluoropiperidine. Steric hindrance from the cis configuration reduces diastereoselectivity .

Fluorine Displacement

Fluorine substitution is rare but feasible under harsh conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Reflux, THF, 24h | (3R,4S)-Piperidin-4-ol (defluorinated) | 40% |

Reduction Reactions

The compound’s ketone derivatives (e.g., 3-fluoropiperidin-4-one) can be reduced stereoselectively:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | (3R,4S)-3-Fluoropiperidin-4-ol | 95% | |

| L-Selectride® | THF, -78°C | (3R,4S)-3-Fluoropiperidin-4-ol | 98% |

Cyclization and Ring-Opening

The piperidine ring participates in ring-expansion or spirocycle formation:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ring expansion | TFAA, Et₃N, THF | 3-Fluoroazepane derivatives | 55% | |

| Spirocycle formation | Thiazolidine-2,4-dione | Fluorinated spiro-piperidinone | 60% |

Protection/Deprotection

The hydroxyl group is often protected to enable further functionalization:

| Protecting Group | Reagent | Conditions | Deprotection Method | Source |

|---|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | DMF, RT, 12h | TBAF in THF | |

| Acetyl (Ac) | Ac₂O, pyridine | RT, 6h | NaOH/MeOH |

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis: (3R,4S)-3-fluoropiperidin-4-ol hydrochloride serves as an intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.

Biology

- Biological Activity: Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. Its unique structure contributes to interactions with biological targets, influencing cellular pathways .

Medicine

- Pharmaceutical Development: The compound is being explored for its potential as a pharmaceutical agent. Its derivatives may offer therapeutic benefits in treating various diseases due to their biological activities, including potential antidepressant and analgesic effects.

Agrochemicals

- The compound is utilized in the production of agrochemicals, where its fluorinated structure enhances the efficacy and stability of agricultural products.

Chemical Manufacturing

- It is employed in the manufacturing of fine chemicals and pharmaceuticals, contributing to the development of new materials with specific properties .

Study 1: Antidepressant Effects

Research has indicated that piperidine derivatives exhibit potential in modulating neurotransmitter systems. Preliminary studies suggest that (3R,4S)-3-fluoropiperidin-4-ol may similarly influence these systems, warranting further investigation into its antidepressant properties.

Study 2: Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses activity against various bacterial strains. The mechanism appears to involve disruption of cellular processes essential for bacterial survival.

Study 3: Analgesic Effects

Behavioral studies indicate that treatment with (3R,4S)-3-fluoropiperidin-4-ol leads to significant pain relief in rodent models, suggesting its potential application in pain management therapies.

Mecanismo De Acción

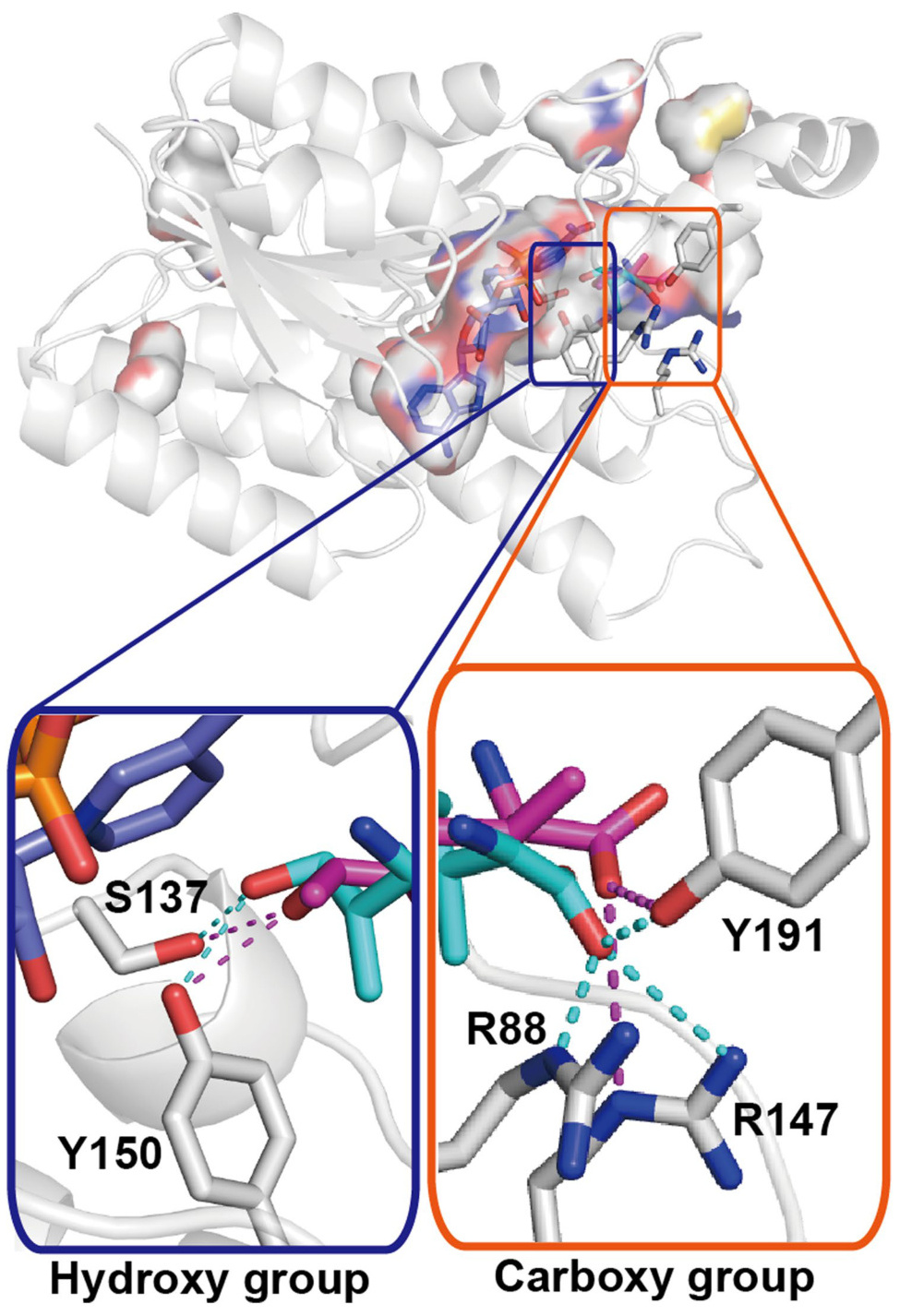

The mechanism of action of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparación Con Compuestos Similares

Stereoisomers of 3-Fluoropiperidin-4-ol Hydrochloride

The stereochemistry of fluoropiperidine derivatives significantly impacts their biological activity and physicochemical properties. Key stereoisomers include:

Key Findings :

- (3R,4S) and (3S,4R) isomers show divergent binding affinities in enzymatic assays. For example, in studies with hydroxyisocaproate dehydrogenase (HILDH), the (2S,3R,4R)-4-HIL isomer (analogous to 3R,4S configuration) forms stronger hydrogen bonds with NADH compared to the (2S,3R,4S) isomer .

- The racemic (3R,4R)-rel form is often utilized in early-stage drug discovery for cost efficiency, but enantiopure forms like (3R,4S) are preferred for targeted therapies .

Fluorinated Piperidine vs. Pyrrolidine Derivatives

Fluorinated pyrrolidines (5-membered rings) and piperidines (6-membered rings) exhibit distinct pharmacological profiles:

Key Findings :

Fluorinated vs. Non-Fluorinated Analogs

The presence of fluorine alters electronic properties and bioavailability:

Key Findings :

Actividad Biológica

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by a piperidine ring with a fluorine atom at the 3-position and a hydroxyl group at the 4-position, plays a crucial role in its interactions with biological targets. This article reviews the biological activities, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Structural Overview

The compound's chemical formula is , and its IUPAC name is this compound. The stereochemistry of the molecule is essential for its biological activity, influencing how it interacts with various receptors and enzymes.

Biological Activities

Research on this compound has identified several promising biological activities:

- Antidepressant Effects : Similar piperidine derivatives have shown potential in modulating neurotransmitter systems, suggesting that (3R,4S)-3-fluoropiperidin-4-ol could exhibit similar properties.

- Antimicrobial Properties : The compound may possess activity against various bacterial strains, potentially disrupting cellular processes.

- Analgesic Effects : There is potential for pain relief applications based on interactions with pain receptors, which warrants further investigation.

The mechanism of action involves the compound's interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain receptors or enzymes. This interaction can modulate various cellular pathways and biological processes, leading to therapeutic effects.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Starting from suitable precursors to create the piperidine framework.

- Introduction of Functional Groups : Adding the hydroxyl and fluorine groups at the appropriate positions.

- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt to enhance solubility and stability.

Application in Research

This compound serves as an important building block in medicinal chemistry:

| Application | Description |

|---|---|

| Pharmaceuticals | Investigated for potential antidepressant and antimicrobial agents. |

| Synthetic Intermediates | Used in synthesizing more complex fluorinated compounds. |

| Agrochemicals | Explored for applications in agricultural chemicals due to its reactivity. |

Case Studies

- Antidepressant Activity : A study examining similar piperidine derivatives found that compounds with analogous structures were effective in modulating serotonin levels in animal models, suggesting potential for this compound as an antidepressant.

- Antimicrobial Efficacy : Research indicated that fluorinated piperidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for (3R,4S)-3-fluoropiperidin-4-ol hydrochloride, and how is enantiomeric purity ensured?

Methodological Answer:

- Stereoselective Synthesis : Fluorination at the 3-position of piperidine derivatives can be achieved via nucleophilic substitution or fluorodehydroxylation. For example, fluorinated aldehydes (e.g., 3-fluoro-benzaldehyde) react with piperidine precursors under reductive amination conditions to introduce fluorine stereospecifically .

- Chiral Resolution : Chiral HPLC or enzymatic resolution methods are recommended to separate enantiomers. Evidence from structurally similar compounds (e.g., (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride) highlights the use of chiral stationary phases (CSPs) to achieve >98% enantiomeric excess .

- Purification : Column chromatography with silica gel or reverse-phase systems removes unreacted intermediates. Crystallization in ethanol/water mixtures improves purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry. Fluorine coupling patterns (e.g., vicinal 3JHF coupling) distinguish axial/equatorial fluorine orientation .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for fluorinated piperidinium derivatives (e.g., (3S,4R)-4-(4-fluorophenyl)piperidinium chloride) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z for C5H10FNO·HCl: 153.61) and detects impurities .

Q. How should researchers assess solubility and stability for in vitro studies?

Methodological Answer:

- Solubility Screening : Test in polar solvents (e.g., methanol, DMSO) and aqueous buffers (pH 1–7.4). Related compounds like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride show >50 mg/mL solubility in methanol .

- Stability Protocols :

Advanced Research Questions

Q. How can computational modeling predict the pharmacological relevance of this compound?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like GABA receptors or enzymes (e.g., monoamine oxidases). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .

- DFT Calculations : Assess stereoelectronic effects of the fluorine substituent on piperidine ring conformation. B3LYP/6-31G(d) basis sets predict energy barriers for ring inversion .

Q. How to resolve contradictions between spectroscopic data and theoretical predictions for this compound?

Methodological Answer:

- Case Example : If NMR suggests axial fluorine but computational models predict equatorial preference:

- Validate via NOESY to detect spatial proximity between fluorine and adjacent protons.

- Compare with X-ray data (e.g., (3S,4R)-4-(4-fluorophenyl)piperidinium chloride, where fluorine adopts a specific orientation) .

- Re-evaluate solvent effects; DMSO may stabilize unexpected conformers .

Q. What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Piperidine rings with fluorinated substituents show longer half-lives in liver microsomes .

- In Vitro Assays :

- Microsomal Incubations : Monitor degradation using LC-MS/MS.

- Metabolite ID : Use high-resolution MS/MS to identify oxidative metabolites (e.g., N-oxide formation) .

Q. How to design SAR studies for derivatives of this compound?

Methodological Answer:

- Key Modifications :

- Position 4 : Replace hydroxyl with amino or methyl groups to assess hydrogen-bonding effects.

- Fluorine Substitution : Compare 3-fluoro vs. 2-fluoro analogs for steric/electronic impacts.

- Biological Testing :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.

- Cellular Uptake : Measure permeability in Caco-2 monolayers to predict bioavailability .

Data Contradiction Analysis

Example Scenario : Conflicting solubility data between suppliers.

Resolution Steps :

Reproducibility : Test batches from multiple sources (e.g., Fluorochem vs. BLD Pharmatech) under identical conditions (solvent, temperature) .

Impurity Profiling : Use LC-MS to detect residual solvents (e.g., DMF) or byproducts affecting solubility .

Crystallinity Check : XRD analysis identifies amorphous vs. crystalline forms, which influence dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.